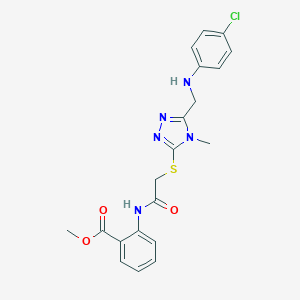
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with a molecular formula of C24H19ClN4O3S This compound is characterized by the presence of a triazole ring, a chloroaniline group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under controlled conditions.
Introduction of the Chloroaniline Group: The chloroaniline group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 4-chloroaniline.
Attachment of the Benzoate Ester: The final step involves esterification, where the triazole-chloroaniline intermediate reacts with methyl benzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroaniline group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in key biological pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(((4-chloroanilino)carbonyl)amino)benzoate: Similar structure but lacks the triazole ring.
Methyl 4-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)benzoate: Contains a phenyl group instead of a methyl group.
Uniqueness
Methyl 2-(2-((5-(((4-chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is unique due to the presence of both the triazole ring and the chloroaniline group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
333314-29-7 |
|---|---|
Molekularformel |
C20H20ClN5O3S |
Molekulargewicht |
445.9g/mol |
IUPAC-Name |
methyl 2-[[2-[[5-[(4-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H20ClN5O3S/c1-26-17(11-22-14-9-7-13(21)8-10-14)24-25-20(26)30-12-18(27)23-16-6-4-3-5-15(16)19(28)29-2/h3-10,22H,11-12H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
RPIXCPJOTZTHCN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)CNC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)OC)CNC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















